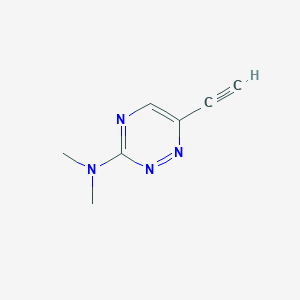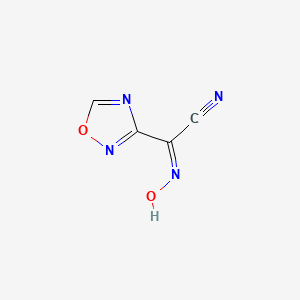
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile is a compound that belongs to the class of 1,2,4-oxadiazoles. . The presence of both oxime and oxadiazole functional groups in this compound makes it a versatile molecule with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile typically involves the reaction of amidoximes with nitriles. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which proceeds through the generation of nitrile oxides in situ from chloroximes . The reaction is usually carried out in a basic medium, such as sodium hydroxide or potassium carbonate, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles, including this compound, often involves scalable synthetic routes that ensure safety and efficiency. One such method is the use of carbonyl diimidazoles (CDI) in toluene, which allows for the formation of 1,2,4-oxadiazole derivatives under mild conditions . This method is advantageous due to its simplicity and the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to form amines, which can be useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitrile oxides, amines, and substituted oxadiazoles, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π interactions and hydrogen bonding . These interactions can disrupt the normal function of enzymes and proteins, leading to the inhibition of microbial growth and other biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile include other 1,2,4-oxadiazole derivatives, such as:
- 2-(1,2,4-oxadiazol-3-yl)acetonitrile
- 2-(1,2,4-oxadiazol-5-yl)acetonitrile
- 2-(1,2,4-oxadiazol-3-yl)propanoic acid .
Uniqueness
The uniqueness of this compound lies in its combination of oxime and oxadiazole functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C4H2N4O2 |
|---|---|
Peso molecular |
138.08 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile |
InChI |
InChI=1S/C4H2N4O2/c5-1-3(7-9)4-6-2-10-8-4/h2,9H/b7-3- |
Clave InChI |
GUQPCELUXYNPLH-CLTKARDFSA-N |
SMILES isomérico |
C1=NC(=NO1)/C(=N\O)/C#N |
SMILES canónico |
C1=NC(=NO1)C(=NO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
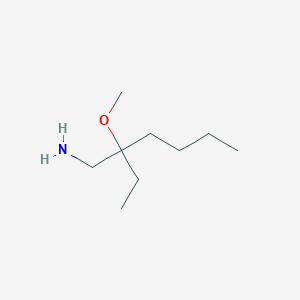

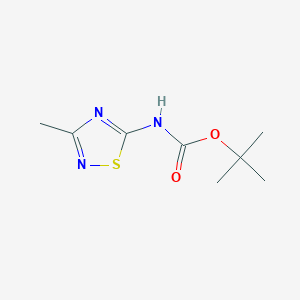
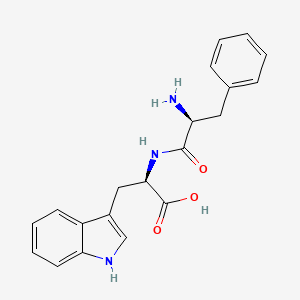



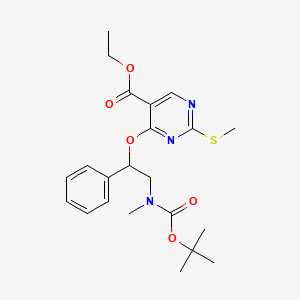
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)

![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
